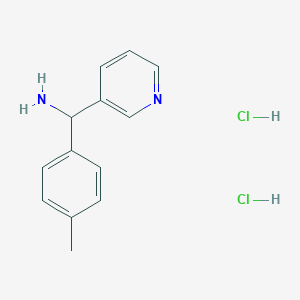

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

Description

Molecular Weight Breakdown

| Element | Atomic Mass (g/mol) | Number of Atoms | Contribution to MW |

|---|---|---|---|

| Carbon (C) | 12.01 | 13 | 156.13 |

| Hydrogen (H) | 1.008 | 16 | 16.13 |

| Chlorine (Cl) | 35.45 | 2 | 70.90 |

| Nitrogen (N) | 14.01 | 2 | 28.02 |

| Total | 271.18 |

The molecular weight is derived from the parent amine’s carbon, hydrogen, and nitrogen atoms, plus two chloride ions (Cl⁻) contributing 70.90 g/mol.

Structural Key Features

- Core Structure : A methylamine bridge connects a pyridin-3-yl group and a p-tolyl group.

- Salt Formation : Two hydrochloric acid molecules neutralize the amine’s lone pair, forming a dihydrochloride salt.

- Stereochemistry : No chiral centers are present in the parent amine, as the methylamine group is bonded to two aryl rings.

Properties

IUPAC Name |

(4-methylphenyl)-pyridin-3-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.2ClH/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12;;/h2-9,13H,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGYBLCVEOGSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CN=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride typically involves the reaction of pyridine derivatives with tolyl methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Mechanism of Action:

The compound can bind to specific receptors or enzymes, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions. This property is particularly valuable in designing drugs that modulate the cannabinoid receptor system, which has implications for treating conditions like chronic pain and anxiety .

Case Studies:

Research has shown that derivatives of this compound exhibit promising pharmacological activities, including antimicrobial and anticancer properties. For instance, studies on similar pyridine compounds have demonstrated their effectiveness as agonists or antagonists for cannabinoid receptors, suggesting potential therapeutic applications in managing various diseases .

Agricultural Applications

Agrochemicals:

The compound is utilized in developing agrochemicals, enhancing crop protection products. It serves as a building block for formulating herbicides and pesticides, contributing to advancements in sustainable agricultural practices .

Research Findings:

Studies indicate that compounds with similar structures can improve the efficacy of herbicides by increasing their binding affinity to target enzymes in plants. This application is critical for developing more effective and environmentally friendly agricultural chemicals .

Material Science Applications

Specialty Polymers:

In material science, this compound is employed in formulating specialty polymers and resins. Its incorporation can enhance the thermal and mechanical properties of materials, making them suitable for various industrial applications .

Research Insights:

The use of this compound in polymer synthesis has been linked to improved durability and resistance to environmental stressors. Research into its effects on polymer properties continues to reveal new possibilities for advanced material development.

Biochemical Research Applications

Enzyme Inhibition Studies:

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. This research aids in understanding biological pathways and disease mechanisms, particularly in pharmacology and biochemistry .

Analytical Chemistry:

The compound also finds applications as a reagent in various analytical techniques, including chromatography. It assists in detecting and quantifying other compounds within complex mixtures, showcasing its versatility in laboratory settings .

Mechanism of Action

The mechanism of action of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

The pyridine core in c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is shared with several derivatives cataloged in Pyridine Compounds (2017). Key comparisons include:

Key Differences :

- Backbone Flexibility : The methylamine linker contrasts with rigid alkynes or amides in analogs, possibly influencing target binding kinetics.

Pharmacological Dihydrochloride Salts

Dihydrochloride salts are prevalent in pharmaceuticals. A comparison with levocetirizine and capmatinib dihydrochlorides reveals critical trends:

Notable Observations:

- Molecular Weight : The target compound’s lower molecular weight (estimated) may enhance permeability compared to bulkier APIs like capmatinib.

- Solubility : Similar to capmatinib, its solubility is likely pH-dependent, favoring acidic environments (e.g., gastric absorption) .

Biological Activity

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, a compound with the molecular formula C₁₃H₁₄N₂·2HCl, is a derivative of pyridine and methylamine. Its unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and drug development. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine derivatives with p-tolyl compounds. Common methods include:

- Reagents : Sodium hydride or potassium carbonate as bases.

- Solvents : Organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions : Elevated temperatures to facilitate the reaction .

Chemical Structure

The compound features:

- A pyridine ring substituted at the 3-position with a p-tolyl group.

- A methylamine functional group that enhances its interaction with biological targets.

This compound exhibits biological activity through its interaction with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their activity.

- Receptor Interaction : It may interact with receptors, influencing signaling pathways through hydrogen bonds and hydrophobic interactions .

Pharmacological Potential

Research indicates that this compound has potential applications in several therapeutic areas:

- Anticancer Activity : Similar pyridine derivatives have shown promise in inhibiting cancer cell proliferation .

- Antimicrobial Properties : Studies suggest effectiveness against various microbial strains .

- Anti-inflammatory Effects : The compound may possess properties that reduce inflammation .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their structural features and notable biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| c-Pyridin-4-yl-c-p-tolyl-methylamine | Similar pyridine and p-tolyl structure | Antimicrobial properties |

| c-Pyridin-2-yl-c-p-tolyl-methylamine | Variation in pyridine substitution | CNS activity |

| 4-(Pyridin-2-yl)-methylbenzene | Contains methylbenzene instead of p-tolyl | Potential anticancer effects |

Recent Research Highlights

- Anticancer Studies : A study focusing on Mannich bases highlighted that compounds structurally similar to c-Pyridin-3-yl-c-p-tolyl-methylamine exhibit significant cytotoxic effects against various cancer cell lines. The findings suggest that the introduction of the methylamine group enhances the anticancer activity through improved binding to DNA topoisomerase I .

- Antimicrobial Efficacy : Research has demonstrated that pyridine derivatives possess broad-spectrum antimicrobial properties. Specifically, this compound showed effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of Mannich bases have revealed that compounds like c-Pyridin-3-yl-c-p-tolyl-methylamine can inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer :

- Start with a nucleophilic substitution or reductive amination between pyridin-3-ylmethylamine and p-tolylmethyl halides. Monitor reaction progress via TLC (thin-layer chromatography) or HPLC to optimize stoichiometry and temperature .

- Purify intermediates using aqueous washes (e.g., water or dilute HCl) to remove unreacted amines or byproducts, as demonstrated in analogous dihydrochloride salt syntheses .

- Final dihydrochloride formation requires careful pH adjustment and recrystallization from ethanol/water mixtures to ensure high purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Use 1H/13C NMR to confirm the presence of pyridinyl and p-tolyl moieties. For dihydrochloride salts, observe downfield shifts in amine protons due to protonation .

- Perform elemental analysis (C, H, N, Cl) to validate stoichiometry. Deviations >0.4% indicate impurities.

- HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) can assess purity (>98% recommended for biological assays) .

Q. What solubility profiles are critical for experimental design?

- Methodological Answer :

- Test solubility in polar solvents (water, DMSO) and non-polar solvents (DCM, ethyl acetate). Dihydrochloride salts typically exhibit higher aqueous solubility than free bases.

- For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., PBS) to avoid precipitation. Confirm stability via UV-Vis spectroscopy over 24 hours .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- While specific toxicity data for this compound are limited, structurally similar dihydrochloride salts (e.g., benzidine derivatives) show mutagenic potential. Use PPE (gloves, lab coat) and work in a fume hood .

- Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

- Methodological Answer :

- Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:

- Grow crystals via slow evaporation from ethanol/water.

- Refine hydrogen positions using SHELXL’s HFIX and DFIX commands to resolve disorder in amine groups .

- Compare bond lengths/angles with DFT-calculated values to validate structural assignments. Discrepancies >0.05 Å suggest experimental artifacts .

Q. What mechanistic insights can guide toxicity studies for this compound?

- Methodological Answer :

- Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity, referencing protocols for 3,3'-dimethylbenzidine dihydrochloride .

- Use in vitro cytochrome P450 inhibition assays to evaluate metabolic interactions. LC-MS/MS can identify reactive metabolites (e.g., N-oxides) .

Q. How does pH affect the stability of This compound in long-term storage?

- Methodological Answer :

- Perform accelerated stability studies:

- Store samples at pH 2–7 (HCl/NaOH-adjusted buffers) and 40°C for 4 weeks.

- Monitor degradation via HPLC-UV at 254 nm. Acidic conditions (pH <3) may hydrolyze the amine hydrochloride, while neutral pH promotes oxidation .

Q. What analytical methods resolve co-eluting impurities in HPLC?

- Methodological Answer :

- Optimize gradient elution (e.g., 5–95% acetonitrile over 30 minutes) to separate polar byproducts.

- Use LC-MS with electrospray ionization (ESI+) to identify impurities via molecular ion peaks. For example, methyl ester byproducts from incomplete hydrolysis may appear at m/z 250–300 .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., serotonin receptors).

- Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD). Discrepancies between computational and experimental KD values (>10-fold) suggest model inaccuracies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.